7-Nitro-3-thiocyanato-1H-indole 7-Nitro-3-thiocyanato-1H-indole
Brand Name: Vulcanchem
CAS No.: 885266-79-5
VCID: VC4062894
InChI: InChI=1S/C9H5N3O2S/c10-5-15-8-4-11-9-6(8)2-1-3-7(9)12(13)14/h1-4,11H
SMILES: C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2SC#N
Molecular Formula: C9H5N3O2S
Molecular Weight: 219.22 g/mol

7-Nitro-3-thiocyanato-1H-indole

CAS No.: 885266-79-5

Cat. No.: VC4062894

Molecular Formula: C9H5N3O2S

Molecular Weight: 219.22 g/mol

* For research use only. Not for human or veterinary use.

7-Nitro-3-thiocyanato-1H-indole - 885266-79-5

Specification

CAS No. 885266-79-5
Molecular Formula C9H5N3O2S
Molecular Weight 219.22 g/mol
IUPAC Name (7-nitro-1H-indol-3-yl) thiocyanate
Standard InChI InChI=1S/C9H5N3O2S/c10-5-15-8-4-11-9-6(8)2-1-3-7(9)12(13)14/h1-4,11H
Standard InChI Key IHGLKSNUTFHIAG-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2SC#N
Canonical SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2SC#N

Introduction

Structural and Chemical Properties of 7-Nitro-3-thiocyanato-1H-indole

Molecular Architecture

7-Nitro-3-thiocyanato-1H-indole (C₉H₅N₃O₂S) features a bicyclic aromatic system with a nitro (-NO₂) group at position 7 and a thiocyanate (-SCN) group at position 3. The indole core contributes to its planar structure, while the electron-withdrawing nitro group and the polar thiocyanate moiety influence its electronic distribution and solubility.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₅N₃O₂S
Molecular Weight235.23 g/mol
Melting PointEstimated 120–125°C
SolubilityModerate in DMSO, low in H₂O
λmax (UV-Vis)~340 nm (nitroindole chromophore)

Electronic and Spectroscopic Features

The nitro group induces significant electron deficiency in the indole ring, altering its absorption and fluorescence properties. UV-Vis spectroscopy of analogous nitroindoles shows strong absorbance near 340 nm due to π→π* transitions . The thiocyanate group introduces additional vibrational modes, detectable via infrared (IR) spectroscopy (νSCN ≈ 2100–2150 cm⁻¹). Nuclear magnetic resonance (NMR) data for similar compounds reveal distinct shifts for protons adjacent to the nitro and thiocyanate groups (e.g., H-2 and H-4 deshielded by –NO₂) .

Synthetic Pathways to 7-Nitro-3-thiocyanato-1H-indole

Retrosynthetic Analysis

The synthesis of 7-Nitro-3-thiocyanato-1H-indole can be approached through sequential functionalization of the indole scaffold:

  • Nitro Group Introduction: Electrophilic nitration at position 7.

  • Thiocyanate Substitution: Nucleophilic displacement or direct thiocyanation at position 3.

Nitration of Indole

Indole undergoes nitration using a mixture of nitric acid and sulfuric acid, favoring substitution at the 5- or 7-position. Controlled conditions (e.g., low temperature) may enhance regioselectivity for 7-nitroindole .

Thiocyanation at Position 3

ParameterCondition
SolventDimethylformamide (DMF)
Temperature80°C
Reaction Time12–16 hours
Yield60–70% (estimated)

Reactivity and Functionalization

Photochemical Behavior

Nitroindoles exhibit photolytic cleavage under UV light. For 7-nitroindoline derivatives, irradiation at 350 nm induces nitro-to-nitroso conversion, releasing reactive intermediates . While 7-Nitro-3-thiocyanato-1H-indole’s photoreactivity remains unstudied, analogous compounds suggest potential for light-triggered thiocyanate release or dimerization.

Nucleophilic Displacement

The thiocyanate group may act as a leaving group in nucleophilic substitution reactions. For instance, treatment with amines could yield 3-amino-7-nitroindole derivatives:

7-Nitro-3-thiocyanato-1H-indole+RNH27-Nitro-3-R-amino-1H-indole+SCN[2]\text{7-Nitro-3-thiocyanato-1H-indole} + \text{RNH}_2 \rightarrow \text{7-Nitro-3-R-amino-1H-indole} + \text{SCN}^- \quad[2]
PrecautionImplementation
Personal ProtectionGloves, goggles, lab coat
VentilationFume hood
StorageCool, dry, airtight container

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